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Compound Name: K03861

Cat. No.: B1684544

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical review of the core mechanism of action of
K03861 (also known as AUZ454), a potent kinase inhibitor. It consolidates key findings on its
molecular interactions, impact on signaling pathways, and includes detailed experimental
protocols for its characterization.

Core Mechanism of Action

K03861 is a potent, type Il inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Unlike type |
inhibitors that compete directly with ATP, type Il inhibitors like KO3861 stabilize the inactive
"DFG-out" conformation of the kinase.[3] Its primary mechanism involves competing with the
binding of activating cyclins, such as Cyclin E, to CDK2, thereby preventing the formation of the
active kinase complex and subsequent downstream signaling.[1][2] This inhibition ultimately
leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer
cells.[4]

Interestingly, while initially characterized as a CDK2 inhibitor, recent comprehensive studies in
live cells have revealed that KO3861 also potently engages CDK8 and CDK19 with nearly 100-
fold greater selectivity than for CDK2.[3] This unexpected activity profile identifies KO3861 as a
selective chemical probe for CDK8/19 and suggests that its cellular effects may be mediated by
these kinases as well.[3]
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Quantitative Data: Binding Affinity and Cellular
Potency

The inhibitory activity of KO3861 has been quantified through various biochemical and cellular

assays.

Table 1: Biochemical Binding Affinity (Kd) of K03861 for

CDK2 Variants
CDK2 Variant Dissociation Constant (Kd)
CDK2 (Wild Type) 50 nM[2]
CDK2 (C118L) 18.6 nM[2]
CDK2 (A144C) 15.4 nM[2]
CDK2 (C118L/A144C) 9.7 nM[2]

Note: Another source reports a Kd of 8.2 nM, likely for the wild type, but this is not explicitly
stated.[1]

Table 2: Live Cell Target Engagement (IC50) of K03861

Kinase Target Intracellular IC50
CDK8 2 nM[3]
CDK19 4 nM[3]

Note: In live cell assays, K03861 demonstrated significantly more potent engagement with
CDK8 and CDK19 compared to other CDKs, including its originally intended target, CDK2.[3]

Signaling Pathways Modulated by K03861

K03861 interferes with critical cellular signaling cascades, primarily those governed by CDKs.

CDK2-Mediated Cell Cycle Progression
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The canonical pathway affected by K03861 is the CDK2-dependent regulation of the cell cycle.
By inhibiting the CDK2/Cyclin E complex, K03861 prevents the phosphorylation of key
substrates like the Retinoblastoma protein (Rb), FOXO1, and the CDK inhibitor p27.[4]
Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the expression
of genes required for S-phase entry and DNA replication, thus causing cell cycle arrest.[5]
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Caption: K03861 inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and cell
cycle progression.

CDK2 Signaling in Platelet Activation

Studies have utilized K03861 to elucidate the role of CDK2 in anucleate platelets. In this
context, thrombin stimulation via the PAR1 receptor activates Src kinase, which in turn
activates CDK2.[6] Active CDK2 then phosphorylates and inactivates Protein Phosphatase 1
(PP1). The inhibition of PP1 allows for the sustained phosphorylation and activation of
downstream kinases like Erk, which are crucial for platelet aggregation and granule release.[6]
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Caption: K03861 inhibits CDK2-mediated inactivation of PP1, thereby suppressing platelet
activation.
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Experimental Protocols

The following protocols are standard methodologies for characterizing the effects of a CDK
inhibitor like KO3861.

Protocol: Cell Viability / Proliferation Assay (CCK-8)

This assay measures the anti-proliferative effects of KO3861.

Cell Seeding: Seed cancer cells (e.g., Caki-1, ACHN) in a 96-well plate at a predetermined
density and allow them to adhere overnight.[1]

o Compound Treatment: Prepare serial dilutions of K03861 in complete cell culture medium.
Replace the existing medium with the medium containing various concentrations of K03861
(e.g., 10-20 pM) or a vehicle control (DMSO).[1][7]

¢ Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).[1]
e Assay: Add 10 pL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]
o Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[7]

e Analysis: Calculate the percentage of growth inhibition for each concentration relative to the
vehicle control and determine the GI50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of KO3861 on cell cycle distribution.

o Cell Treatment: Treat cells in 6-well plates with KO3861 at the desired concentration and for
a specific duration (e.g., 24 hours). Include a vehicle control.

e Harvesting: Collect both adherent and floating cells. Wash the cell pellet once with cold PBS.

[8]

» Fixation: Resuspend the cell pellet in 500 pL of cold PBS. While gently vortexing, add 4.5 mL
of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]
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Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
Resuspend the cells in 500 pL of Propidium lodide (PI) staining solution containing RNase A.

[81[9]
Incubation: Incubate in the dark at room temperature for 30 minutes.[8][9]

Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in
the G1, S, and G2/M phases of the cell cycle.[8]

Protocol: Western Blotting for Phosphoprotein Analysis

This protocol confirms the on-target effect of KO3861 by assessing the phosphorylation status
of CDK2 substrates like Rb.[7]

Cell Lysis: Treat cells as described above. Wash cells with cold PBS and lyse them in RIPA
buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[8]

Protein Quantification: Clear the lysate by centrifugation and determine the protein
concentration of the supernatant using a BCA assay.[7]

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 ug) and separate them by SDS-
PAGE.[9]

Transfer: Transfer the separated proteins to a PVDF membrane.[9]

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in
TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Rb, anti-Rb,
anti-Actin) overnight at 4°C.[7]

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, add ECL
substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]
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Caption: General experimental workflow for characterizing the cellular effects of KO3861.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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